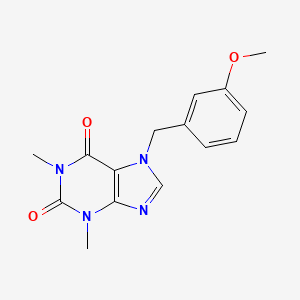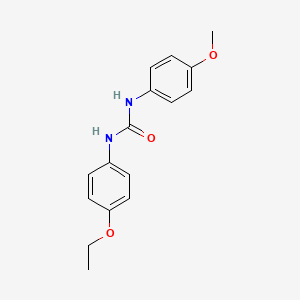
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea, commonly known as EMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
EMU has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. EMU has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. EMU has also been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent. Furthermore, EMU has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs to treat bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of EMU is not fully understood, but it has been suggested that EMU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. EMU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EMU has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may act by modulating the expression of certain genes.
Biochemical and Physiological Effects
EMU has been found to possess a wide range of biochemical and physiological effects. EMU has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent. EMU has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant agent. Furthermore, EMU has been found to reduce the levels of glucose and triglycerides in the blood, indicating its potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMU has several advantages for lab experiments. EMU is relatively easy to synthesize and purify, making it readily available for research purposes. EMU has also been found to be relatively stable and non-toxic, making it suitable for in vitro and in vivo studies. However, EMU has some limitations for lab experiments. EMU has low solubility in water, which may limit its use in certain experimental conditions. EMU also has limited bioavailability, which may limit its use in animal studies.
Direcciones Futuras
For the study of EMU include further investigation of its mechanism of action, its potential as a therapeutic agent, and the development of new formulations and derivatives.
Métodos De Síntesis
EMU can be synthesized by reacting 4-ethoxyaniline and 4-methoxyaniline with phosgene in the presence of a base such as triethylamine. The reaction yields EMU as a white crystalline solid with a melting point of 137-139°C. The purity of EMU can be confirmed by NMR and mass spectrometry.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-10-6-13(7-11-15)18-16(19)17-12-4-8-14(20-2)9-5-12/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHIYPYDBTYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

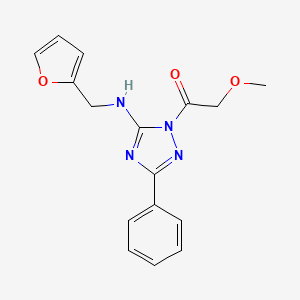



![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)
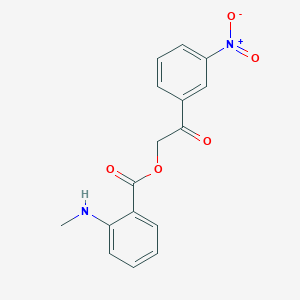
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)
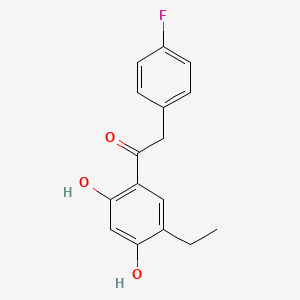
![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
